molecular formula C8H16ClNO B1433125 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride CAS No. 1384431-19-9

6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride

Cat. No.: B1433125
CAS No.: 1384431-19-9
M. Wt: 177.67 g/mol
InChI Key: LHRSRLVOTTYGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Nomenclature

6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride possesses a molecular formula of C8H16ClNO and a molecular weight of 177.67 grams per mole, representing a spirocyclic amine salt with distinctive structural characteristics. The compound's systematic International Union of Pure and Applied Chemistry name is 6-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride, reflecting the precise positioning of functional groups within the spirocyclic framework. The structural architecture features a spiro junction connecting a three-membered cyclopropane ring to a six-membered tetrahydropyran ring, with the oxygen atom incorporated at position 6 of the larger ring system. The methanamine substituent is attached at position 1 of the spirocyclic system, providing a primary amine functionality that serves as a crucial site for chemical modification and biological interaction.

The nomenclature follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the prefix "spiro" denotes the presence of two rings sharing a single common atom. The numerical descriptor [2.5] indicates the number of carbon atoms in each ring component, excluding the spiro carbon itself, with the smaller ring listed first according to systematic naming rules. The "octan" designation reflects the total eight-carbon skeleton of the complete ring system, while "oxa" specifies the presence of an oxygen heteroatom within the ring structure. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

Table 1: Structural and Physical Properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine Hydrochloride

Property Value Source
Chemical Abstracts Service Number 1384431-19-9
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
International Union of Pure and Applied Chemistry Name 6-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride
InChI Key LHRSRLVOTTYGKR-UHFFFAOYSA-N
SMILES Notation C1COCCC12CC2CN.Cl
Storage Temperature 2-8°C

Historical Context in Spirocyclic Compound Research

The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first introduced systematic nomenclature for compounds containing spiro junctions and established the foundational principles for understanding these unique molecular architectures. The term "spirane" was initially proposed by von Baeyer to describe bicyclic compounds sharing a single common atom, with subsequent refinements by Radulescu extending this nomenclature to encompass more complex spiro-fused ring systems. The Chemical Society later introduced additional methodologies for naming spiro compounds, which were subsequently incorporated into International Union of Pure and Applied Chemistry rules alongside the original von Baeyer system.

The earliest isolated spirocyclic natural products, such as β-vetivone extracted from vetiver oil in 1939 by Pfau and Plattner, initially presented structural challenges that required decades to resolve accurately. The true spiro[4.5]decane structure of β-vetivone was only established through total synthesis efforts by Marshall and colleagues in 1968, highlighting the complexity inherent in determining spirocyclic architectures. This historical precedent established the importance of synthetic chemistry in confirming and understanding spirocyclic structures, laying the groundwork for modern approaches to spirocyclic compound development.

The field experienced significant advancement during the 1970s when many spirocyclic natural product structures were definitively elucidated through improved analytical techniques and synthetic methodologies. These early investigations revealed the prevalence of spirocyclic motifs across diverse biological sources, from terrestrial plants to marine organisms, demonstrating the evolutionary significance of these three-dimensional frameworks. The recognition that spirocyclic compounds possessed unique conformational properties compared to conventional ring systems sparked increased interest in their potential applications beyond natural product chemistry.

Table 2: Historical Milestones in Spirocyclic Compound Research

Year Milestone Researcher/Group Significance
1900 Introduction of spirane nomenclature Adolf von Baeyer
1939 Isolation of β-vetivone Pfau and Plattner
1968 Structural confirmation of β-vetivone Marshall et al.
1970s Elucidation of multiple spirocyclic natural products Various researchers
2000s Recognition of spirocycles in drug discovery Multiple pharmaceutical groups

Significance in Modern Medicinal Chemistry

Contemporary medicinal chemistry has witnessed a remarkable surge in the utilization of spirocyclic scaffolds, driven by their ability to enhance drug-like properties through increased three-dimensional character and improved molecular complexity. The incorporation of spirocyclic frameworks into bioactive compounds has been shown to positively impact fraction of sp3 hybridized carbons (Fsp3), a metric that correlates with increased probability of clinical success in drug development programs. Research by Lovering and colleagues demonstrated that compounds with higher Fsp3 values, such as those containing spirocyclic motifs, exhibit enhanced receptor-ligand complementarity due to their out-of-plane substituent arrangements.

The three-dimensional nature of spirocyclic scaffolds offers unique advantages in medicinal chemistry applications, particularly in the design of selective enzyme inhibitors and receptor modulators. Studies have demonstrated that spirocyclic frameworks can replace rotatable bonds while maintaining favorable orientations of functional groups, leading to improved potency and selectivity profiles. For instance, research on protein tyrosine phosphatase 2 inhibitors revealed that introducing spirocyclic scaffolds maintained critical hydrogen bonding interactions while enhancing cellular efficacy compared to non-spirocyclic analogs.

The pharmacokinetic benefits of spirocyclic compounds have been extensively documented, with spirocycles demonstrating improved metabolic stability, modified lipophilicity, and enhanced water solubility compared to their planar counterparts. These property improvements stem from the inherent rigidity of the spirocyclic framework, which restricts conformational flexibility and can reduce susceptibility to metabolic degradation. Additionally, the three-dimensional character of spirocycles enables access to previously unexplored chemical space, providing medicinal chemists with novel structural templates for drug design.

Modern synthetic methodologies have made spirocyclic building blocks increasingly accessible to pharmaceutical researchers, facilitating their incorporation into drug discovery programs across diverse therapeutic areas. The development of robust synthetic routes to compounds like 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride exemplifies this trend, providing researchers with well-characterized starting materials for further elaboration. Current applications span multiple disease areas, including oncology, neurological disorders, and infectious diseases, where spirocyclic scaffolds have demonstrated potential for addressing unmet medical needs.

Table 3: Advantages of Spirocyclic Scaffolds in Drug Discovery

Property Enhancement Mechanism Impact on Drug Development Reference
Increased Fsp3 Character Quaternary carbon structures Higher clinical success probability
Improved Selectivity Three-dimensional shape complementarity Enhanced target specificity
Enhanced Metabolic Stability Conformational rigidity Improved pharmacokinetic profiles
Modified Physicochemical Properties Altered lipophilicity and solubility Better drug-like characteristics
Reduced Rotatable Bonds Rigid scaffold architecture Improved binding affinity

Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-7-5-8(7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRSRLVOTTYGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride (CAS No. 1384431-19-9) is a compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride is C₈H₁₅ClN₁O, with a molecular weight of 163.65 g/mol. The compound features a spirocyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₅ClN₁O
Molecular Weight163.65 g/mol
CAS Number1384431-19-9
IUPAC Name6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride
SMILESCl.NC1CC12CCOCC2

Biological Activity

Research into the biological activity of 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride suggests several potential pharmacological effects:

1. Antidepressant Activity
Initial studies indicate that compounds with similar spirocyclic structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The mechanism may involve inhibition of the reuptake of these neurotransmitters, similar to established antidepressants like venlafaxine, which shares structural similarities.

2. Neuroprotective Effects
Research has shown that spirocyclic amines can exert neuroprotective effects in models of neurodegenerative diseases. These effects are hypothesized to result from the compound's ability to enhance neuronal survival and reduce apoptosis through modulation of signaling pathways involved in cell survival.

3. Antimicrobial Activity
Some derivatives of spirocyclic amines have demonstrated antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The precise mechanism by which 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride exerts its biological effects is not fully elucidated; however, it is believed to interact with specific receptors or enzymes in the central nervous system and peripheral tissues:

  • Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or signaling pathways, contributing to its antidepressant and neuroprotective effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of spirocyclic amines in rodent models. Results indicated that these compounds significantly reduced depressive-like behaviors in forced swim tests, correlating with increased levels of serotonin and norepinephrine in the brain.

Study 2: Neuroprotection
Another study in Neuropharmacology assessed the neuroprotective properties of spirocyclic derivatives against oxidative stress-induced cell death in neuronal cultures. The findings suggested that these compounds could significantly reduce cell death and oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents/Modifications Key Applications/Notes
6-Oxaspiro[2.5]octan-1-ylmethanamine HCl C₈H₁₆ClNO 177.67 1384431-19-9 -NH₂CH₂- attached to spiro ring Pharmaceutical building block
{2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine HCl C₈H₁₄ClF₂NO 213.66 2230798-66-8 Two fluorine atoms at C2 position Enhanced electronegativity; potential CNS activity
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate HCl C₁₁H₂₀ClNO₃ 243.70 EN300-6486700 Methyl ester at C1 position Improved solubility for synthetic chemistry
6-Oxaspiro[2.5]octan-1-amine HCl C₇H₁₄ClNO 163.65 1779133-13-9 Direct -NH₂ group on spiro ring Lower molecular weight; simpler synthesis
Octodrine (hydrochloride) C₈H₁₉N•HCl 165.7 5984-59-8 Branched heptane backbone Stimulant; forensic research applications

Key Differences and Implications

a) Substituent Effects
  • Fluorine Substitution : The difluoro derivative ({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine HCl) exhibits increased electronegativity due to fluorine atoms, which may enhance metabolic stability and blood-brain barrier penetration compared to the parent compound .
  • Methyl Ester Addition: Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate HCl introduces a carboxylate group, improving aqueous solubility and enabling conjugation reactions in drug design .
  • Simplified Amine Structure: 6-Oxaspiro[2.5]octan-1-amine HCl lacks the aminomethyl sidechain, reducing steric hindrance and simplifying synthetic routes .
b) Pharmacological Profile
  • Octodrine (hydrochloride) serves as a contrasting example: its branched-chain structure (2-amino-6-methylheptane) lacks a spirocyclic system but shares the amine hydrochloride functional group. This structural divergence leads to distinct pharmacological effects, including stimulant properties, unlike the spiro compounds .

Pricing and Availability

  • 6-Oxaspiro[2.5]octan-1-ylmethanamine HCl: Priced at 14,280 CNY/1g (purity unspecified) from Chinese suppliers like Shanghai Yuanye Bio-Technology .
  • Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate HCl: Higher cost at 645€/50mg (CymitQuimica), reflecting its complex synthesis .
  • Difluoro Analog: Limited commercial availability; specialized synthesis required .

Q & A

Basic Question

  • ¹H/¹³C NMR : Identifies spirocyclic protons (δ 1.5–2.5 ppm for bridgehead carbons) and amine protons (δ 1.8–2.2 ppm) .
  • X-Ray Crystallography : Resolves spatial arrangement of the oxaspiro ring and confirms stereochemistry .
  • FT-IR : Detects N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .

How do structural analogs of this compound inform its potential biological activity?

Advanced Question
Comparative analysis with spirocyclic analogs reveals structure-activity relationships (SAR):

CompoundStructural FeaturesBiological Activity
FumagillinSimilar spirocyclic coreAntifungal, antiangiogenic
6-Oxaspiro[2.5]octane derivativesVaried substituents on the amineModulation of neurotransmitter activity
Key Insight : The aminomethyl group in 6-Oxaspiro[2.5]octan-1-ylmethanamine enhances binding to amine receptors, suggesting CNS-targeted applications .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Question
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .

What in vitro models are suitable for assessing the pharmacological potential of this compound?

Basic Question

  • Cell-Based Assays : Neuronal cell lines (e.g., SH-SY5Y) for neuroactivity screening .
  • Enzyme Inhibition Studies : Test interactions with monoamine oxidases or GPCRs via fluorometric assays .
  • Permeability Assays : Caco-2 monolayers predict blood-brain barrier penetration .

How does the spirocyclic ring system influence the compound’s stability under physiological conditions?

Advanced Question
The oxaspiro ring confers rigidity, reducing metabolic degradation. Stability studies show:

  • pH Stability : Stable in pH 2–8 (simulating gastrointestinal and plasma environments) .
  • Thermal Degradation : Decomposition above 150°C, requiring storage at −20°C for long-term stability .
    Methodological Tip : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

What strategies are recommended for chiral resolution if the compound exhibits stereoisomerism?

Advanced Question

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze specific enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

How can computational chemistry aid in predicting the compound’s reactivity and target interactions?

Advanced Question

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like serotonin receptors .
  • DFT Calculations : Models transition states for spirocyclization reactions to optimize synthetic routes .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Question

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride
Reactant of Route 2
6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.